N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
Brand Name: Vulcanchem
CAS No.: 1353000-00-6
VCID: VC2846442
InChI: InChI=1S/C11H11ClN2O2S/c1-6-3-7(12)4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16)
SMILES: CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl
Molecular Formula: C11H11ClN2O2S
Molecular Weight: 270.74 g/mol

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

CAS No.: 1353000-00-6

Cat. No.: VC2846442

Molecular Formula: C11H11ClN2O2S

Molecular Weight: 270.74 g/mol

* For research use only. Not for human or veterinary use.

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine - 1353000-00-6

Specification

CAS No. 1353000-00-6
Molecular Formula C11H11ClN2O2S
Molecular Weight 270.74 g/mol
IUPAC Name 2-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C11H11ClN2O2S/c1-6-3-7(12)4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Standard InChI Key BHJAPMCDFZOMPD-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl
Canonical SMILES CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl

Introduction

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine is a complex organic compound featuring a benzothiazole moiety linked to a glycine derivative. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound's CAS number is 1353000-00-6, and it has a molecular weight of approximately 270.74 g/mol .

Synthesis and Preparation

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with appropriate derivatives of glycine under controlled conditions. The specific reaction pathways can vary based on the reagents and solvents used, often involving nucleophilic substitution or condensation reactions.

Biological Activities and Applications

Compounds containing benzothiazole moieties have been reported to exhibit significant biological activities, including antimicrobial and antifungal properties. The presence of the glycine moiety in N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine may enhance its interaction with biological macromolecules, potentially leading to applications in drug development.

Biological Activities Table

Compound FeatureBiological Activity
Benzothiazole MoietyAntimicrobial, Antifungal
Glycine MoietyEnhanced Interaction with Biological Targets

Research Findings and Future Directions

Research on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine is ongoing, with a focus on understanding its pharmacological properties and potential therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator